molecular formula C11H8Cl2N2O2S B7792898 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid

2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B7792898
M. Wt: 303.2 g/mol
InChI Key: QQQRNOWAYYKBDV-UHFFFAOYSA-N
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Description

2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 2,4-dichloroaniline with thioamide under specific conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 80-100°C .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins. By inhibiting COX enzymes, the compound reduces inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid is unique due to its thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse range of applications .

Properties

IUPAC Name

2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c12-6-1-2-9(8(13)3-6)15-11-14-7(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQRNOWAYYKBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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